molecular formula C11H11N3O B1384400 6-Methyl-2-(6-methylpyridin-2-yl)pyrimidin-4-ol CAS No. 112451-28-2

6-Methyl-2-(6-methylpyridin-2-yl)pyrimidin-4-ol

Cat. No.: B1384400
CAS No.: 112451-28-2
M. Wt: 201.22 g/mol
InChI Key: JZIQCPDKFNLWKT-UHFFFAOYSA-N
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Description

6-Methyl-2-(6-methylpyridin-2-yl)pyrimidin-4-ol is a heterocyclic organic compound that features a pyrimidinone ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(6-methylpyridin-2-yl)pyrimidin-4-ol typically involves the condensation of appropriate pyridine and pyrimidine derivatives. One common method includes the reaction of 6-methyl-2-pyridinecarboxaldehyde with urea under acidic conditions to form the desired pyrimidinone structure .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification processes .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(6-methylpyridin-2-yl)pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrimidinone ring to a dihydropyrimidine derivative.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce dihydropyrimidine derivatives .

Scientific Research Applications

6-Methyl-2-(6-methylpyridin-2-yl)pyrimidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2-(6-methylpyridin-2-yl)pyrimidin-4-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-(6-methylpyridin-2-yl)pyrimidin-4-ol is unique due to its dual pyrimidinone and pyridine structure, which imparts distinct chemical reactivity and potential biological activity. This dual structure allows for versatile functionalization and application in various scientific fields .

Properties

IUPAC Name

4-methyl-2-(6-methylpyridin-2-yl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-7-4-3-5-9(12-7)11-13-8(2)6-10(15)14-11/h3-6H,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIQCPDKFNLWKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=NC(=CC(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70558063
Record name 6-Methyl-2-(6-methylpyridin-2-yl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112451-28-2
Record name 6-Methyl-2-(6-methylpyridin-2-yl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-2-(6-methylpyridin-2-yl)pyrimidin-4-ol
Reactant of Route 2
6-Methyl-2-(6-methylpyridin-2-yl)pyrimidin-4-ol
Reactant of Route 3
6-Methyl-2-(6-methylpyridin-2-yl)pyrimidin-4-ol
Reactant of Route 4
6-Methyl-2-(6-methylpyridin-2-yl)pyrimidin-4-ol
Reactant of Route 5
6-Methyl-2-(6-methylpyridin-2-yl)pyrimidin-4-ol
Reactant of Route 6
6-Methyl-2-(6-methylpyridin-2-yl)pyrimidin-4-ol

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